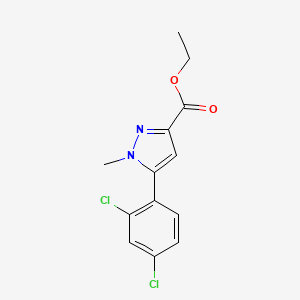![molecular formula C6H8IN3 B6315142 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 2639427-47-5](/img/structure/B6315142.png)
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom attached to the third position of the pyrazole ring.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with a wide range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain kinases .
Result of Action
Similar compounds have shown inhibitory activity against certain kinases, which could lead to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with suitable reagents can lead to the formation of the desired pyrazolopyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazolopyridine scaffold can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide and copper catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as a lead compound for the development of new drugs. It has been studied for its antibacterial, antiviral, antifungal, and antitumor activities .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other bioactive agents. Its versatility makes it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine: Lacks the iodine atom at the third position.
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Contains a bromine atom instead of iodine.
3-Chloro-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Contains a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDQMJJOKCSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)
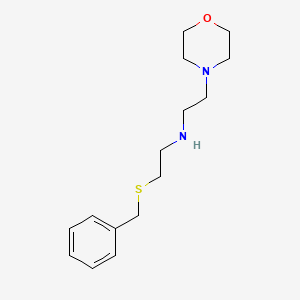

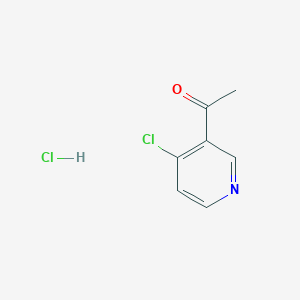
![[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B6315112.png)
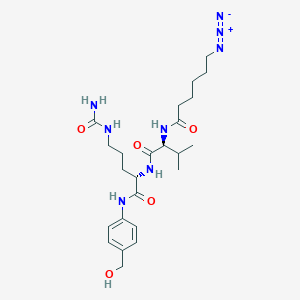

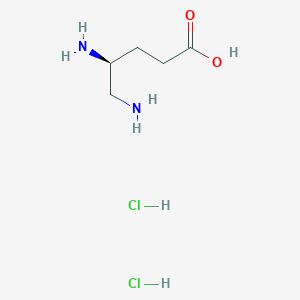
![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)


